![molecular formula C43H64O2 B12593211 1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene CAS No. 605664-60-6](/img/structure/B12593211.png)
1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene is an organic compound with the molecular formula C37H60O2 It is characterized by its complex aromatic structure, which includes multiple phenyl rings and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene typically involves the following steps:
Formation of the Core Structure: The core aromatic structure is synthesized through a series of Friedel-Crafts alkylation reactions. These reactions involve the use of catalysts such as aluminum chloride (AlCl3) to facilitate the attachment of alkyl groups to the aromatic rings.
Introduction of Alkoxy Groups: The dodecoxy groups are introduced through etherification reactions. This involves the reaction of the phenolic hydroxyl groups with dodecyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required quantity, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or carbonyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups (NO2) or halogens (Cl, Br) are introduced using reagents like nitric acid (HNO3) or halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: HNO3, halogenating agents, AlCl3 as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro, halogenated, or other substituted aromatic compounds.
Applications De Recherche Scientifique
1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene involves its interaction with molecular targets such as lipid membranes. The compound’s long alkyl chains allow it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a compound of interest in drug delivery and membrane biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecoxy-4-(4-dodecoxyphenyl)benzene: Similar structure but lacks the additional phenyl ring and methyl group.
1-Dodecoxy-4-[(4-dodecoxyphenyl)methyl]benzene: Similar structure with a different substitution pattern on the phenyl rings.
Uniqueness
1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple phenyl rings and long alkyl chains makes it particularly suitable for applications involving interactions with lipid membranes and the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
605664-60-6 |
|---|---|
Formule moléculaire |
C43H64O2 |
Poids moléculaire |
613.0 g/mol |
Nom IUPAC |
1-dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene |
InChI |
InChI=1S/C43H64O2/c1-4-6-8-10-12-14-16-18-20-22-34-44-42-31-28-39(29-32-42)38-24-26-40(27-25-38)41-30-33-43(37(3)36-41)45-35-23-21-19-17-15-13-11-9-7-5-2/h24-33,36H,4-23,34-35H2,1-3H3 |
Clé InChI |
COPAKCJSVNJXRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)OCCCCCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


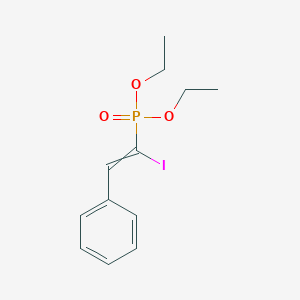
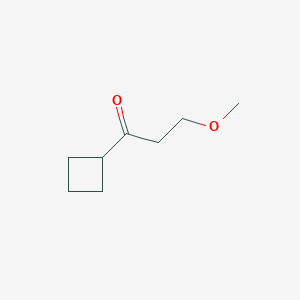
![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)
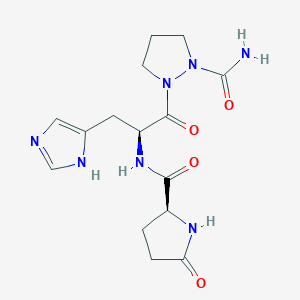
![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
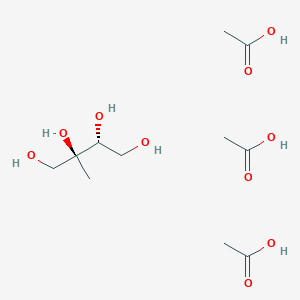
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)
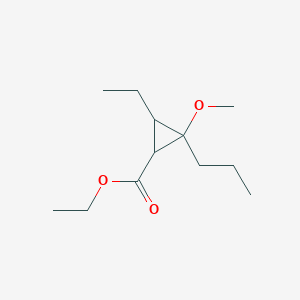
![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
